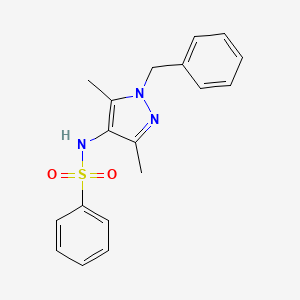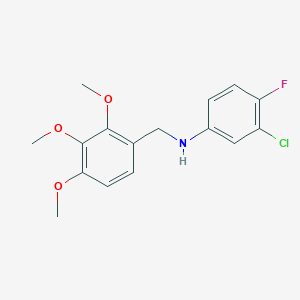![molecular formula C18H16N2O2S B5880361 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as AP39, is a novel compound that has been extensively studied for its potential therapeutic applications. AP39 is a hydrogen sulfide (H2S) donor molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
AP39 exerts its therapeutic effects by releasing N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, a gasotransmitter that plays a crucial role in various physiological processes. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a wide range of effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. AP39 releases N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs.
Biochemical and Physiological Effects
AP39 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, making it a promising candidate for the treatment of various diseases. In addition, AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AP39 is its ability to release N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs. However, one of the limitations of AP39 is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of AP39. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of neurons. Another potential application is in the treatment of cardiovascular diseases. AP39 has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Finally, AP39 may also have potential applications in the treatment of cancer. AP39 has been shown to exhibit anti-inflammatory and anti-oxidant effects, which can help to reduce the risk of cancer development.
Métodos De Síntesis
The synthesis of AP39 is a complex process that involves several steps. The starting material for the synthesis is 3-phenylacrylamide, which is reacted with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with thioamide to form the final product, AP39.
Aplicaciones Científicas De Investigación
AP39 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-5-9-16(12-15)19-18(23)20-17(22)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H2,19,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGXLHPCOMVTG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)



![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)

